2-Hydrazinobenzothiazole

Description

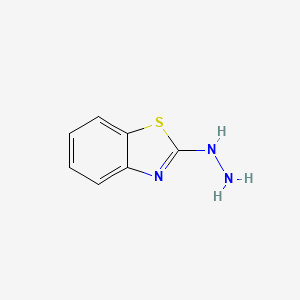

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-10-7-9-5-3-1-2-4-6(5)11-7/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSUYJCLUODSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060644 | |

| Record name | 2(3H)-Benzothiazolone, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-21-4 | |

| Record name | 2-Benzothiazolinone, hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydrazinobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Benzothiazolone, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-2-ylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS4DO3CU7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazinobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-hydrazinobenzothiazole derivatives. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, and its 2-hydrazino derivatives serve as crucial intermediates for the synthesis of a wide array of pharmacologically active compounds. This document details established synthetic protocols, presents key characterization data in a structured format, and illustrates relevant biological pathways to facilitate further research and development in this promising area.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through several efficient routes, primarily utilizing commercially available precursors such as 2-mercaptobenzothiazole, 2-aminobenzothiazole, or 2-chlorobenzothiazole. The choice of starting material often depends on reagent availability, desired scale, and subsequent derivatization strategy.

Synthesis from 2-Mercaptobenzothiazole

A common and effective method for the preparation of this compound involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[1] This nucleophilic substitution reaction typically proceeds by refluxing the reactants in an alcoholic solvent, such as ethanol.[2][3]

Synthesis from 2-Aminobenzothiazole

Another versatile approach begins with 2-aminobenzothiazole. This multi-step synthesis involves the diazotization of the amino group, followed by a reduction or subsequent reaction to introduce the hydrazine moiety. A common procedure involves reacting 2-aminobenzothiazole with hydrazine hydrate in ethylene glycol with the presence of hydrochloric acid.[4][5]

Synthesis from 2-Chlorobenzothiazole

2-Chlorobenzothiazole can also serve as a starting material for the synthesis of this compound. The reaction proceeds via a nucleophilic substitution where hydrazine hydrate displaces the chloro group.[4][6] This method is often high-yielding and straightforward.

Experimental Protocols

General Protocol for Synthesis from 2-Mercaptobenzothiazole

-

In a round-bottom flask, suspend 2-mercaptobenzothiazole (0.1 mol) in ethanol (150 cm³).

-

Add hydrazine hydrate (30%, 0.2 mol) to the suspension.[7]

-

Heat the mixture to reflux and maintain for 8 hours.[7]

-

Cool the reaction mixture to room temperature.

-

The resulting yellowish precipitate is collected by filtration.

-

The crude product can be purified by recrystallization from chloroform or ethanol to yield this compound.[7]

General Protocol for Synthesis from 2-Aminobenzothiazole

-

In a flask, dissolve hydrazine hydrate (1 equivalent) in ethylene glycol at 5°C.[4]

-

With stirring, slowly add concentrated hydrochloric acid (2 mL), followed by 2-aminobenzothiazole (1 equivalent).[4]

-

Heat the reaction mixture to reflux for 2-3 hours.[4]

-

After cooling to room temperature, the solid product forms.

-

Collect the product by filtration, wash with water, and purify by recrystallization from ethanol.[4]

General Protocol for Derivatization to Hydrazones

-

Dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol.

-

Add the desired aldehyde or ketone (1 to 1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for an appropriate time (typically monitored by TLC).

-

Upon cooling, the hydrazone derivative often precipitates and can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Characterization Data

The synthesized this compound and its derivatives are typically characterized by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Physical properties like melting point and yield are also important indicators of product formation and purity.

Physical and Yield Data

| Starting Material | Derivative | Yield (%) | Melting Point (°C) | Reference |

| 2-Mercaptobenzothiazole | This compound | 35 | 185-187 | [7] |

| 2-Aminobenzothiazole | This compound | 90 | 200-202 | [4] |

| 2-Chlorobenzothiazole | This compound | 93 | - | [4][6] |

| This compound | N'-(substituted-benzylidene)-2-hydrazinobenzothiazole | 65-85 | - | [5] |

Spectroscopic Data

This compound

| Technique | Solvent/Method | Key Signals | Reference |

| ¹H NMR | DMSO-d₆ | δ 4.84 (s, 2H, NH₂), 6.85-7.65 (m, 4H, Ar-H), 8.62 (s, 1H, NH) | [4] |

| ¹³C NMR | DMSO-d₆ | δ 174.4, 153.9, 130.9, 125.8, 121.4, 120.7, 118.3 | [4][6][8] |

| IR | Nujol | ν (cm⁻¹) 3080 (NH₂), 1580 (C=N), 1520 (δNH) | [7] |

| ESI-MS | - | m/z 166 [M+H]⁺ | [4] |

Representative Hydrazone Derivative: 2-(N'-acetylhydrazino)benzothiazole

| Technique | Solvent/Method | Key Signals | Reference |

| ¹H NMR | CDCl₃/DMSO-d₆ | δ 2.15 (s, 3H, CH₃CO), 7.2-7.9 (m, 4H, Ar-H) | [7] |

| IR | Nujol | ν (cm⁻¹) 1680 (C=O), 1580 (C=N), 1520 (δNH) | [7] |

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly hydrazones, have garnered significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[9][10]

Anticancer Mechanisms

Several benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[9][11] These include the inhibition of crucial enzymes involved in cell proliferation and the induction of apoptosis.

Benzothiazole derivatives have been shown to inhibit tyrosine kinases, which are critical for cell signaling pathways that control cell growth and division.[9][11] Furthermore, some derivatives can induce apoptosis (programmed cell death) by increasing the production of reactive oxygen species (ROS) within cancer cells.[9][11] Recent studies also indicate that these compounds can suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.[10]

Antimicrobial Mechanisms

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with essential cellular processes in bacteria and fungi. These compounds have been identified as inhibitors of key bacterial enzymes.[12][13]

Key targets for these compounds in bacterial cells include DNA gyrase, an enzyme essential for DNA replication, and dihydroorotase, which is involved in pyrimidine biosynthesis.[12][13] By inhibiting these and other vital enzymes, this compound derivatives disrupt critical cellular functions, leading to bacterial cell death.

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of compounds for drug discovery and development. The synthetic routes to these molecules are well-established and high-yielding, providing a solid foundation for the creation of diverse chemical libraries. The significant anticancer and antimicrobial activities exhibited by these compounds, coupled with an increasing understanding of their mechanisms of action, underscore their potential as scaffolds for the development of novel therapeutic agents. This guide provides the essential technical information to support and inspire further research into this promising area of medicinal chemistry.

References

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. researchgate.net [researchgate.net]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. This compound(615-21-4) 13C NMR [m.chemicalbook.com]

- 9. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 12. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydrazinobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinobenzothiazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a benzothiazole ring system coupled with a reactive hydrazine group, makes it a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering crucial data and experimental insights for professionals engaged in research and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and materials science. These properties govern its solubility, permeability, stability, and interactions with biological targets. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃S | [1][2] |

| Molecular Weight | 165.22 g/mol | [1][2] |

| Melting Point | 198-202 °C | [1][2][3] |

| Boiling Point (Predicted) | 319.04 °C | [4][5] |

| Solubility | Soluble in hot methanol | [3] |

| pKa (Predicted) | 2.81 ± 0.20 | [3] |

| Appearance | White to light yellow to light orange crystalline powder | [3] |

Spectral Data Analysis

Spectroscopic analysis is essential for the structural elucidation and characterization of organic compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides information about the chemical environment of its hydrogen atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms within the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The fragmentation of this compound in the mass spectrometer can provide valuable structural information.[6]

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of a compound is dependent on its electronic structure and the presence of chromophores. The benzothiazole ring system in this compound is a chromophore that absorbs ultraviolet light.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the validation and extension of scientific data. The following sections outline the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Mortar and pestle

Procedure:

-

A small sample of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the melting point apparatus.

-

The sample is heated slowly and uniformly, with a heating rate of 1-2 °C per minute near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range.

Boiling Point Determination (for liquids, theoretical for this solid)

While this compound is a solid at room temperature, the determination of the boiling point of its potential liquid derivatives is a standard procedure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated gently.

-

The temperature at which a steady stream of distillate is collected in the receiving flask is recorded as the boiling point.

Solubility Determination

Assessing the solubility of a compound in various solvents is critical for its formulation and delivery.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Various solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a test tube.

-

A known volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is allowed to stand, and the solubility is visually assessed. The compound is classified as soluble, partially soluble, or insoluble.

-

For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values.

Methods:

-

Potentiometric Titration: This involves titrating a solution of the compound with a standard acid or base and monitoring the pH change with a pH meter. The pKa can be determined from the midpoint of the titration curve.

-

UV-Vis Spectrophotometry: This method relies on the change in the UV-Vis absorption spectrum of the compound as a function of pH. By measuring the absorbance at different pH values, the pKa can be calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of certain nuclei in a molecule can be sensitive to changes in pH. By monitoring these chemical shifts as a function of pH, the pKa can be determined.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methods:

-

Shake-Flask Method: A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken to allow the compound to partition between the two phases. The concentration of the compound in each phase is then measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to estimate LogP. The retention time of the compound on a nonpolar stationary phase is correlated with its lipophilicity.

Biological Activity and Potential Mechanisms of Action

Derivatives of this compound have shown promising biological activities, including anticancer and antibacterial effects.[7][8][9] Understanding the underlying mechanisms of action is crucial for the development of new therapeutic agents.

Anticancer Activity

Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[10]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Kinases: Targeting specific protein kinases that are crucial for cancer cell signaling and survival.[8]

-

DNA Interaction: Some derivatives may interact with DNA, leading to DNA damage and cell death.[11]

Antibacterial Activity

The antibacterial activity of hydrazone derivatives is often attributed to their ability to inhibit essential bacterial enzymes. One of the key targets is DNA gyrase , a type II topoisomerase that is vital for bacterial DNA replication and repair.[1][12][13] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Visualizations

Synthesis Workflow of this compound

The synthesis of this compound can be achieved through several routes. A common method involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.

Caption: A simplified workflow for the synthesis of this compound.

Proposed Mechanism of Antibacterial Action: DNA Gyrase Inhibition

The inhibition of DNA gyrase by hydrazone derivatives represents a key antibacterial mechanism.

References

- 1. Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2-ヒドラジノベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 615-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound (615-21-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Unveiling the Three-Dimensional Architecture of 2-Hydrazinobenzothiazole: A Crystallographic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the crystal structure analysis of 2-hydrazinobenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. Through a detailed exploration of its three-dimensional arrangement, intermolecular interactions, and the experimental protocols used for its characterization, this guide offers valuable insights for researchers engaged in drug design and development.

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains one molecule of this compound. The benzothiazole ring system is essentially planar.

Quantitative crystallographic data is summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Empirical Formula | C₇H₇N₃S |

| Formula Weight | 165.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.842(9)[1] |

| b (Å) | 5.750(7)[1] |

| c (Å) | 12.964(6)[1] |

| α (°) | 90 |

| β (°) | 110.13(6)[1] |

| γ (°) | 90 |

| Volume (ų) | 758.8(11)[1] |

| Z | 4[1] |

| Calculated Density (Mg/m³) | 1.446[1] |

| F(000) | 344[1] |

| Radiation | MoKα (λ = 0.71073 Å)[1] |

| Final R indices [I > 2σ(I)] | R1 = 0.060, wR2 = 0.155[1] |

| Goodness-of-fit on F² | 1.038[1] |

Molecular Structure and Intermolecular Interactions

The molecular structure of this compound consists of a bicyclic benzothiazole core substituted with a hydrazine group at the 2-position. The planarity of the benzothiazole moiety is a key structural feature.

A significant aspect of the crystal packing is the presence of intermolecular hydrogen bonds. The crystal structure is stabilized by N-H···N hydrogen bonds, where the hydrazine nitrogen atoms act as donors and the thiazole nitrogen atom acts as an acceptor.[1][2] These interactions link the molecules into a cohesive three-dimensional network. Specifically, molecules are linked by N—H⋯N hydrogen bonds, generating sheets in the (001) plane.[3]

References

Investigating the Biological Activity of 2-Hydrazinobenzothiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 2-hydrazinobenzothiazole compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. Due to their versatile chemical nature, these compounds and their derivatives have been explored for a wide range of therapeutic applications. This document summarizes key quantitative data on their biological effects, details common experimental protocols for their evaluation, and visualizes potential mechanisms of action and experimental workflows.

Core Biological Activities and Quantitative Data

This compound (HBT) and its derivatives have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents. The core benzothiazole ring system, coupled with the reactive hydrazino group, allows for a multitude of chemical modifications, leading to a diverse library of compounds with varying potencies.

Anticancer Activity

Derivatives of this compound have been extensively studied for their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.

Below is a summary of the reported half-maximal inhibitory concentration (IC50) values for several this compound derivatives against different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| [Ag(hbt)2].NO3 (Complex 5) | Ehrlich Ascites Carcinoma (EAC) | 5.15 | [1] |

| Hepatocellular Carcinoma (Hep-G2) | 9.9 | [1] | |

| Mammary Gland Breast Cancer (MCF-7) | 13.1 | [1] | |

| Colorectal Carcinoma (HCT-116) | 17.7 | [1] | |

| [Ru(hbt)2Cl3(H2O)] (Complex 2) | Ehrlich Ascites Carcinoma (EAC) | 5.49 | [1] |

| [Pd(hbt)2Cl2] (Complex 3) | Hepatocellular Carcinoma (Hep-G2) | 16.2 | [1] |

| [VO(hbt)2SO4].4H2O (Complex 1) | Ehrlich Ascites Carcinoma (EAC) | 9.63 | [1] |

| [Pt(hbt)2Cl2] (Complex 4) | Ehrlich Ascites Carcinoma (EAC) | 11.25 | [1] |

| Substituted 2-hydroxybenzylidene semicarbazide | MDA-MB-231, MNK-45, NCI-H226, HT-29, SK-N-SH | 0.24 - 0.92 µM | [2] |

| Bromopyridine acetamide benzothiazole derivative | SKRB-3, SW620, A549, HepG2 | 1.2 - 48 nM | [2] |

| Naphthalimide derivative 66 | HT-29, A549, MCF-7 | 3.72 - 7.91 µM | [2] |

| Naphthalimide derivative 67 | HT-29, A549, MCF-7 | 3.47 - 5.08 µM | [2] |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives are significant, with studies reporting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the disruption of microbial cellular processes.

The following table summarizes the antimicrobial activity of selected this compound derivatives, presented as minimum inhibitory concentration (MIC) or zone of inhibition.

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

| Phenyl urea clubbed benzothiazole analogues | Staphylococcus aureus | MIC | 8 µg/mL | [3] |

| 2-Arylbenzothiazole analogue 25a | Enterococcus faecalis | MIC | ~1 µM | [3] |

| Klebsiella pneumoniae | MIC | 2.03 µM | [3] | |

| 2-Arylbenzothiazole analogue 25b | Enterococcus faecalis | MIC | ~1 µM | [3] |

| Klebsiella pneumoniae | MIC | 1.04 µM | [3] | |

| 2-Arylbenzothiazole analogue 25c | Enterococcus faecalis | MIC | ~1 µM | [3] |

| Klebsiella pneumoniae | MIC | 1.04 µM | [3] | |

| Furan benzothiazole derivative 107a | Saccharomyces cerevisiae | MIC | 12.5 µM | [3] |

| Furan benzothiazole derivative 107b | Saccharomyces cerevisiae | MIC | 1.6 µM | [3] |

| Furan benzothiazole derivative 107c | Saccharomyces cerevisiae | MIC | 6.25 µM | [3] |

| Furan benzothiazole derivative 107d | Saccharomyces cerevisiae | MIC | 3.13 µM | [3] |

| 2-Mercaptobenzothiazole derivative 124 | Bacillus subtilis, S. aureus | Zone of Inhibition | 9 - 11 mm | [3] |

| 2-Mercaptobenzothiazole derivative 125 | Bacillus subtilis, S. aureus | Zone of Inhibition | 9 - 11 mm | [3] |

| Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole 53a | Enterobacter aerogenes | Zone of Inhibition | 25 ± 1.115 mm | [3] |

| Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole 53d | Enterobacter aerogenes | Zone of Inhibition | 23 ± 1.112 mm | [3] |

| Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole 53c | E. coli, B. cereus | Zone of Inhibition | 24 mm | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound compounds. The following sections describe standard protocols for key experiments.

Synthesis of this compound

A common method for the synthesis of the this compound scaffold involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[4][5]

Materials:

-

2-Mercaptobenzothiazole

-

Hydrazine hydrate (80%)

-

Ethanol

Procedure:

-

A mixture of 2-mercaptobenzothiazole and 80% hydrazine hydrate is refluxed for several hours.[4][5]

-

The reaction mixture is then cooled to room temperature.

-

Ethanol is added to the cooled mixture to precipitate the product.

-

The resulting solid, this compound, is collected by filtration, washed, and can be further purified by recrystallization.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[6][7]

Materials:

-

Cancer cell lines (e.g., MCF-7, Hep-G2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Test compounds (this compound derivatives)

Procedure:

-

Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 hours).[7]

-

After incubation, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Microdilution Method

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Test compounds

-

Standard antimicrobial agents (positive controls)

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism in broth without any compound).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizing Mechanisms and Workflows

Understanding the mechanism of action and the experimental workflow is crucial for drug development. The following diagrams, generated using Graphviz, illustrate these aspects for this compound compounds.

References

- 1. Development of New Potential Anticancer Metal Complexes Derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of new compounds derived from this compound and evaluated their antibacterial activity | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of 2-Hydrazinobenzothiazole: A Technical Guide to a Versatile Pharmacological Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Hydrazinobenzothiazole is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry, not primarily for its intrinsic biological activity, but as a crucial building block for the synthesis of a diverse array of pharmacologically active derivatives. While data on the specific mechanism of action of the parent this compound molecule is limited, its derivatives have been extensively studied and shown to exhibit a wide range of therapeutic effects, including anticancer, antibacterial, and enzyme-inhibitory activities. This technical guide provides an in-depth exploration of the core mechanisms of action associated with the this compound scaffold, focusing on the biological targets and signaling pathways modulated by its key derivatives.

Synthesis of the this compound Core

The foundational this compound structure is typically synthesized through nucleophilic substitution reactions. A common and efficient method involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound from 2-Mercaptobenzothiazole

Materials:

-

2-Mercaptobenzothiazole

-

Hydrazine hydrate (80%)

-

Ethanol

Procedure:

-

A mixture of 2-mercaptobenzothiazole (0.0119 moles, 2 grams) and 8 ml of hydrazine hydrate (80%) is refluxed for 4 hours.

-

The reaction mixture is then cooled to room temperature.

-

Following cooling, 5 ml of ethanol is added to the mixture.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold water, and may be further purified by recrystallization from a suitable solvent like ethanol.

Key Biological Targets and Mechanisms of Action of this compound Derivatives

The versatility of the this compound scaffold allows for the synthesis of derivatives that can interact with a variety of biological targets. The primary mechanisms of action identified for these derivatives are detailed below.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the induction of apoptosis.

Certain Schiff base and tetrazole derivatives of this compound have shown inhibitory activity against lactate dehydrogenase (LDH).[1] LDH is a critical enzyme in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect). Inhibition of LDH can lead to a disruption of cancer cell metabolism and induce cell death.

Experimental Protocol: Lactate Dehydrogenase (LDH) Activity Assay

This colorimetric assay measures the reduction of a tetrazolium salt (MTT) in an NADH-coupled enzymatic reaction, which is proportional to LDH activity.

Materials:

-

LDH Assay Buffer

-

LDH Substrate Mix

-

NADH Standard

-

Diaphorase

-

MTT Solution

-

Test compounds (this compound derivatives)

-

Microplate reader

Procedure:

-

Samples (e.g., cell lysates) and standards are added to a 96-well plate.

-

A working reagent is prepared by mixing the Substrate Buffer, MTT Solution, NAD Solution, and Diaphorase.

-

The working reagent is added to all wells.

-

The absorbance is measured at 565 nm at an initial time point and after a set incubation period (e.g., 30 minutes) at 37°C.

-

The LDH activity is calculated based on the change in absorbance over time, and the inhibitory effect of the test compounds is determined by comparing the activity in their presence to a control.

Benzothiazole derivatives have been shown to modulate critical signaling pathways implicated in cancer, such as the PI3K/AKT and STAT3 pathways.

-

PI3K/AKT Pathway: Some novel benzothiazole derivatives have been found to suppress the PI3K/AKT pathway in cancer cells, leading to the induction of apoptosis.[2]

-

STAT3 Pathway: Benzothiazole-based derivatives have been designed as potent inhibitors of the STAT3 signaling pathway, demonstrating antiproliferative activity.[3][4]

Caption: Putative inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.

The anticancer potential of this compound derivatives is commonly assessed using the MTT assay, which measures cell viability.

Experimental Protocol: MTT Cell Viability Assay

Materials:

-

Cancer cell lines

-

This compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is removed, and MTT solution is added to each well, followed by incubation for 3-4 hours to allow for the formation of formazan crystals.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[5]

Antibacterial Activity

Derivatives of this compound have shown promising activity against a range of bacteria. A key mechanism identified is the inhibition of DNA gyrase.

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. Its inhibition leads to bacterial cell death. Benzothiazole derivatives have been identified as inhibitors of the GyrB subunit of DNA gyrase.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

Materials:

-

Supercoiled plasmid DNA

-

DNA gyrase enzyme

-

ATP

-

Assay buffer

-

Test compounds (this compound derivatives)

-

Agarose gel electrophoresis system

Procedure:

-

The test compounds are incubated with DNA gyrase in the assay buffer.

-

Supercoiled plasmid DNA and ATP are added to initiate the supercoiling reaction.

-

The reaction is incubated at 37°C for a specified time.

-

The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.

-

The inhibition of supercoiling activity is determined by the reduction in the amount of supercoiled DNA compared to a control.

Caption: Inhibition of bacterial DNA gyrase by benzothiazole derivatives.

Monoamine Oxidase B (MAO-B) Inhibition

Benzothiazole-hydrazone derivatives have been specifically designed and synthesized as selective inhibitors of human monoamine oxidase B (hMAO-B).[6] MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

Materials:

-

Recombinant hMAO-B enzyme

-

MAO-B substrate (e.g., kynuramine)

-

Test compounds (benzothiazole-hydrazone derivatives)

-

Fluorometric plate reader

Procedure:

-

The test compounds are pre-incubated with the hMAO-B enzyme in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The formation of the fluorescent product is monitored over time using a fluorometric plate reader.

-

The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.[6]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various derivatives of this compound.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Hydrazone Derivative | Capan-1 (Pancreatic) | 0.6 | [7] |

| Hydrazone Derivative | NCI-H460 (Lung) | 0.9 | [7] |

| Benzothiazole-acylhydrazone | A549 (Lung) | Varies | [8] |

| Benzothiazole-acylhydrazone | C6 (Glioma) | Varies | [8] |

| Benzothiazole-acylhydrazone | MCF-7 (Breast) | Varies | [8] |

| Benzothiazole-acylhydrazone | HT-29 (Colorectal) | Varies | [8] |

Table 2: Antibacterial Activity of this compound Derivatives (MIC values)

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazone Derivative | Pseudomonas aeruginosa | 4 | [7] |

| Benzothiazole-hydrazide | E. coli | Varies | [2] |

| Benzothiazole-hydrazide | Staphylococcus aureus | Varies | [2] |

Table 3: Enzyme Inhibitory Activity of this compound Derivatives (IC50 values)

| Derivative Class | Enzyme Target | IC50 (µM) | Reference |

| Benzothiazole-hydrazone | hMAO-B | 0.060 | [6] |

| Benzothiazole-hydrazone | hMAO-B | 0.075 | [9] |

| Benzothiazole-hydrazone | hMAO-B | 0.963 | [9] |

Conclusion

The this compound core structure is a highly valuable scaffold in medicinal chemistry, enabling the development of a wide range of derivatives with potent and diverse biological activities. While the parent molecule's mechanism of action is not well-defined, its derivatives have been shown to target key enzymes and signaling pathways involved in cancer, bacterial infections, and neurodegenerative diseases. The primary mechanisms of action for these derivatives include the inhibition of lactate dehydrogenase, various kinases in crucial signaling pathways like PI3K/AKT and STAT3, bacterial DNA gyrase, and monoamine oxidase B. The continued exploration of new derivatives based on the this compound scaffold holds significant promise for the discovery of novel therapeutic agents. This guide provides a foundational understanding of the mechanistic basis for the pharmacological potential of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

comprehensive literature review of 2-hydrazinobenzothiazole synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the primary synthetic routes to 2-hydrazinobenzothiazole, a crucial heterocyclic building block in medicinal chemistry and drug development. This document details the most prevalent and effective methods for its synthesis, focusing on reaction conditions, yields, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through three main pathways, each utilizing a different commercially available starting material:

-

From 2-Mercaptobenzothiazole: This is one of the most commonly cited methods, involving the reaction of 2-mercaptobenzothiazole with hydrazine hydrate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydrazine displaces the thiol group.[1][2]

-

From 2-Aminobenzothiazole: This route, often referred to as exchange amination, involves the reaction of 2-aminobenzothiazole with a mixture of hydrazine and hydrazine hydrochloride.[3] This method can provide excellent yields, particularly when carried out in a high-boiling solvent like ethylene glycol.

-

From 2-Chlorobenzothiazole: The synthesis from 2-chlorobenzothiazole is a direct nucleophilic aromatic substitution where the chloro group is displaced by hydrazine.[4][5] This method is often efficient due to the good leaving group nature of the chloride ion.

Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on the availability of starting materials, desired yield, and reaction conditions. The following tables provide a summary of quantitative data from various literature sources for each of the primary synthetic methods.

Synthesis from 2-Mercaptobenzothiazole

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| 2-Mercaptobenzothiazole | Hydrazine hydrate (80%) | None | 4 hours | Reflux | 92 | 202 | [1] |

| 2-Mercaptobenzothiazole | Hydrazine hydrate (30%) | Ethanol | 8 hours | Reflux | 35 | 185-187 | [6] |

| 2-Mercaptobenzothiazole | Hydrazine hydrate (70%) | Ethanol | Not Specified | Reflux | 85 | 200-202 | [6] |

Synthesis from 2-Aminobenzothiazole

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| 2-Aminobenzothiazole | Hydrazine hydrate (85%), Hydrazine monohydrochloride | Ethylene glycol | 2 hours | 140 | 90.6 | 194-198 | [3] |

| 2-Aminobenzothiazole | Hydrazine hydrate | Ethylene glycol, HCl | 2-3 hours | Reflux | 90 | 200-202 | [5] |

Synthesis from 2-Chlorobenzothiazole

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| 2-Chlorobenzothiazole | Hydrazine hydrate (80%) | Ethanol | 5 hours | 80 | 93 | Not Specified | [5] |

| 2-Chloro-6-iodobenzothiazole | Hydrazine hydrate | Ethanol or Ethylene glycol | 2-4 hours | Reflux | High (inferred) | Not Specified | [4] |

Detailed Experimental Protocols

The following are detailed experimental methodologies for the key synthetic routes to this compound, compiled from the cited literature.

Method 1: Synthesis from 2-Mercaptobenzothiazole

This procedure is adapted from a common method involving the direct reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[1]

Materials:

-

2-Mercaptobenzothiazole

-

Hydrazine hydrate (80%)

-

Ethanol

Procedure:

-

A mixture of 2-mercaptobenzothiazole (e.g., 2 grams, 0.0119 moles) and 80% hydrazine hydrate (e.g., 8 mL) is refluxed for 4 hours.

-

The reaction mixture is then cooled to room temperature.

-

Ethanol (e.g., 5 mL) is added to the cooled mixture to facilitate the precipitation of the product.

-

The resulting solid precipitate is collected by filtration.

-

The collected solid is washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol.

Method 2: Synthesis from 2-Aminobenzothiazole (Exchange Amination)

This protocol describes the synthesis via an exchange amination reaction, which has been shown to produce high yields.[3]

Materials:

-

2-Aminobenzothiazole

-

Hydrazine hydrate (85%)

-

Hydrazine monohydrochloride

-

Ethylene glycol

Procedure:

-

To a suspension of 2-aminobenzothiazole (e.g., 0.1 mole) in ethylene glycol (e.g., 150 mL), add 85% hydrazine hydrate (e.g., 0.4 mole) and hydrazine monohydrochloride (e.g., 0.2 mole).

-

The mixture is stirred under a nitrogen atmosphere and heated to 140°C for 2 hours.

-

Upon cooling, the product crystallizes from the solution.

-

Water is added to the cooled mixture to ensure complete precipitation of the product.

-

The solid is collected by filtration, washed with water, and dried in vacuo.

Method 3: Synthesis from 2-Chlorobenzothiazole

This method involves a nucleophilic aromatic substitution reaction.[5]

Materials:

-

2-Chlorobenzothiazole

-

Hydrazine hydrate (80%)

-

Ethanol

Procedure:

-

To a solution of 2-chlorobenzothiazole (e.g., 1 mmol) in ethanol, add 80% hydrazine hydrate (e.g., 5 mmol) dropwise.

-

The reaction mixture is refluxed at 80°C for 5 hours.

-

After cooling to room temperature, the mixture is filtered.

-

The collected solid is washed and can be recrystallized from ethanol to yield the pure product.

Reaction Pathways and Mechanisms

The synthesis of this compound from these precursors generally proceeds through a nucleophilic substitution mechanism. The following diagrams, generated using the DOT language, illustrate the logical flow of these reactions.

Caption: Reaction pathway from 2-Mercaptobenzothiazole.

Caption: Reaction pathway from 2-Aminobenzothiazole.

Caption: Reaction pathway from 2-Chlorobenzothiazole.

Conclusion

This technical guide has summarized the most effective and commonly employed synthetic routes for the preparation of this compound. By providing a comparative analysis of reaction conditions and yields, along with detailed experimental protocols and visual representations of the reaction pathways, this document aims to be a practical resource for chemists in the pharmaceutical and life sciences sectors. The choice of the optimal synthetic route will depend on specific laboratory constraints and research objectives, with each method offering distinct advantages.

References

Spectral Analysis of 2-Hydrazinobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral analysis techniques used for the characterization of 2-hydrazinobenzothiazole, a versatile heterocyclic compound with applications in medicinal chemistry and drug discovery. The following sections detail the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of 2-mercaptobenzothiazole with hydrazine hydrate.[1][2]

Experimental Protocol: Synthesis from 2-Mercaptobenzothiazole

Materials:

-

2-Mercaptobenzothiazole

-

Hydrazine hydrate (80%)

-

Ethanol

Procedure:

-

A mixture of 2-mercaptobenzothiazole (0.0119 moles, 2 grams) and 8 mL of 80% hydrazine hydrate is refluxed for 4 hours.[3]

-

The reaction mixture is then cooled to room temperature.

-

Following cooling, 5 mL of ethanol is added to the mixture.

-

The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the purified this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Experimental Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Instrument: 400 MHz or 600 MHz NMR Spectrometer

-

Reference: Tetramethylsilane (TMS) at 0 ppm

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 9.01 | Singlet | 1H | NH (hydrazine) |

| 7.68 | Doublet | 1H | Aromatic CH |

| 7.32 | Doublet | 1H | Aromatic CH |

| 7.20 | Triplet | 1H | Aromatic CH |

| 6.98 | Triplet | 1H | Aromatic CH |

| 5.03 | Singlet | 2H | NH₂ (hydrazine) |

Note: Data is based on a 600 MHz spectrum in DMSO-d₆.[1] A broader multiplet for the aromatic protons between δ 6.85-7.65 ppm and a singlet for the NH₂ protons at δ 4.84 ppm have also been reported.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Instrument: 151 MHz NMR Spectrometer

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| 174.4 | C=N (benzothiazole ring) |

| 153.9 | C-S (benzothiazole ring) |

| 130.9 | Aromatic C |

| 125.8 | Aromatic CH |

| 121.4 | Aromatic CH |

| 120.7 | Aromatic CH |

| 118.3 | Aromatic CH |

Note: Data is based on a 151 MHz spectrum in DMSO-d₆.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Experimental Protocol: KBr Pellet Method

Materials:

-

This compound (finely ground)

-

Potassium bromide (KBr), spectroscopic grade, dried

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Thoroughly grind 1-2 mg of the this compound sample in an agate mortar.

-

Add 100-200 mg of dry KBr powder to the mortar and mix intimately with the sample by grinding.

-

Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.

-

Analyze the pellet using an FT-IR spectrometer.

Data Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3342, 3232 | Asymmetric & Symmetric N-H stretch | Hydrazine (-NH₂) |

| 3101 | N-H stretch | Hydrazine (-NH-) |

| 3062 | C-H stretch | Aromatic |

| 1629 | C=N stretch | Benzothiazole ring |

| 1560 | C=C stretch | Aromatic ring |

| 711 | C-S stretch | Benzothiazole ring |

Note: These assignments are based on data from various studies on this compound and its derivatives.[2]

References

An In-depth Technical Guide to the IUPAC Nomenclature of 2-Hydrazinobenzothiazole and its Analogs

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-hydrazinobenzothiazole and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of the systematic naming conventions for this important class of heterocyclic compounds.

Core Structure and IUPAC Nomenclature

The foundation of the nomenclature for this compound lies in understanding the systematic naming of its constituent parts: the benzothiazole ring system and the hydrazine substituent.

1.1. The Benzothiazole Heterocycle

Benzothiazole is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring with a thiazole ring.[1][2] The preferred IUPAC name is 1,3-benzothiazole .[1][3] The numbering of the ring system begins at the sulfur atom (position 1), proceeds to the nitrogen atom (position 3), and then continues around the benzene ring. The carbon atom situated between the sulfur and nitrogen atoms is designated as position 2.

1.2. The Hydrazino Substituent

According to IUPAC rule C-921.1, when a hydrazine group (-NHNH₂) is attached to a parent structure that contains a principal characteristic group, the prefix "hydrazino-" is used.[4] For heterocyclic systems, this is a common naming convention.

1.3. Assembling the IUPAC Name

Combining the parent heterocycle and the substituent provides the systematic name. The hydrazine group is attached at the 2-position of the benzothiazole ring. Therefore, the common name is This compound .

However, the most precise IUPAC name treats hydrazine as the parent hydride and the benzothiazole moiety as a substituent. This leads to the preferred IUPAC name: 1,3-benzothiazol-2-ylhydrazine .[3][5] Another systematically correct, and frequently used, name is 2-hydrazinyl-1,3-benzothiazole .[3][6]

Nomenclature of Analogs

The systematic naming of analogs follows the established rules, where additional substituents on the benzothiazole ring are indicated by their name and locant (position number) as prefixes, listed in alphabetical order.

-

Example 1: 4-Methyl-2-hydrazinobenzothiazole

-

Structure: A methyl group (-CH₃) is attached to position 4 of the benzothiazole ring.

-

IUPAC Name: 4-methyl-1,3-benzothiazol-2-ylhydrazine.

-

-

Example 2: 6-Bromo-2-hydrazinobenzothiazole

-

Structure: A bromine atom (-Br) is attached to position 6.

-

IUPAC Name: 6-bromo-1,3-benzothiazol-2-ylhydrazine.[7]

-

-

Example 3: 5-Chloro-2-hydrazinobenzothiazole

-

Structure: A chlorine atom (-Cl) is attached to position 5.

-

IUPAC Name: 5-chloro-1,3-benzothiazol-2-ylhydrazine.[7]

-

Physicochemical Data

The following table summarizes key physicochemical properties of the parent compound, this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇N₃S | [7][8][9] |

| Molecular Weight | 165.22 g/mol | [7][8][9] |

| Melting Point | 198-202 °C | [8][9] |

| Boiling Point (Predicted) | 352.4 ± 25.0 °C | [8] |

| pKa (Predicted) | 2.81 ± 0.20 | [8] |

| Appearance | White to light yellow/orange crystalline powder | [8][10] |

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-aminobenzothiazole with hydrazine hydrate.[7]

4.1. Materials and Reagents

-

2-Aminobenzothiazole

-

Hydrazine hydrate (80-100%)

-

Ethylene glycol

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

4.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazine hydrate (1 equivalent) in ethylene glycol at 5 °C.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (e.g., 2 mL for a ~0.1 mol scale reaction) dropwise to the cooled solution.

-

Addition of Starting Material: Add 2-aminobenzothiazole (1 equivalent) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid sequentially with deionized water and then with cold ethanol to remove unreacted starting materials and impurities.

-

Purification: Purify the crude product by recrystallization from ethanol to yield the final compound, this compound.[7]

References

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-Benzothiazolinone, hydrazone | C7H7N3S | CID 11988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound (615-21-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. This compound | 615-21-4 [chemicalbook.com]

- 8. 615-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2-肼基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

Technical Guide: Determination of the Molecular Weight of 2-Hydrazinobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of the molecular weight of 2-hydrazinobenzothiazole, a versatile compound used in the synthesis of various pharmaceuticals.[1][2]

Compound Identification

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal and agricultural chemistry.[2] Its unique structure, featuring both hydrazine and benzothiazole functional groups, makes it a key intermediate in the development of novel anti-cancer agents and pesticides.[2]

| Identifier | Value |

| Chemical Name | This compound[3][4] |

| Synonyms | 2-Benzothiazolylhydrazine, (Benzothiazole-2-yl)hydrazine[5][6][7] |

| CAS Number | 615-21-4[1][3][5][6][7] |

| Molecular Formula | C₇H₇N₃S[1][3][4][5][7] |

| EC Number | 210-416-6[5] |

| PubChem CID | 11988[2] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₇H₇N₃S.[1][3][4][5][7]

The calculation based on the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) is detailed below.

| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Sulfur | S | 1 | 32.065 | 32.065 |

| Total | 165.219 |

Based on this calculation, the theoretical molecular weight of this compound is approximately 165.22 g/mol .[1][3][4][5][7]

Chemical structure of this compound (C₇H₇N₃S).

Experimental Protocols for Molecular Weight Determination

While the theoretical molecular weight provides a precise value, experimental methods are essential for confirmation and for analyzing the purity of a sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[8] It is the most common and accurate method for determining the molecular weight of a compound.

-

Methodology:

-

Ionization: A small sample of this compound is introduced into the mass spectrometer and ionized, typically by electron ionization (EI).[8] This process forms a molecular ion (M+), which is a radical cation.[8]

-

Acceleration: The newly formed ions are accelerated by an electric field.

-

Deflection: The ions are then deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.[8]

-

Detection: A detector measures the abundance of ions at each m/z value. The peak corresponding to the intact molecular ion (parent peak) provides the molecular weight of the compound.[8]

-

-

Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio. For this compound, a prominent peak would be expected at an m/z value of approximately 165.

Workflow for molecular weight determination via mass spectrometry.

Other Experimental Methods

While mass spectrometry is the most definitive method, other techniques can also be employed, particularly for polymeric materials or when mass spectrometry is not available. These include:

-

Cryoscopy (Freezing Point Depression): This colligative property method relates the depression of a solvent's freezing point to the molal concentration of the solute. It is a classic method for determining molecular weight.

-

Ebulliometry (Boiling Point Elevation): Similar to cryoscopy, this method measures the elevation in a solvent's boiling point upon the addition of a non-volatile solute.

-

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique separates molecules based on their size in solution. It is widely used for determining the molecular weight distribution of polymers.[9]

-

Light Scattering: This method is used to determine the weight-average molecular weight of macromolecules in solution by measuring the intensity of scattered light.[9]

These alternative methods are generally more applicable to large molecules and polymers and may require careful calibration and sample preparation. For a small molecule like this compound, mass spectrometry remains the preferred and most accurate technique.

References

- 1. Buy CAS 615-21-4 this compound at Best Price, Supplier in Suzhou [clentchem.in]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 615-21-4 [chemicalbook.com]

- 4. 615-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 615-21-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

2-hydrazinobenzothiazole CAS number and registry information

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-hydrazinobenzothiazole, a versatile heterocyclic compound. It serves as a critical building block in the synthesis of various biologically active molecules, making it a compound of significant interest in medicinal chemistry, agricultural science, and material science. This document outlines its chemical registry information, physicochemical properties, detailed synthesis protocols, and key applications, with a focus on its role in drug development.

Registry Information and Physicochemical Properties

This compound is a solid, crystalline powder, typically white to light orange in color[1][2]. Its core structure features a bicyclic benzothiazole ring system bonded to a hydrazine group[3]. This unique combination of functional groups makes it a valuable intermediate for further chemical modifications[4].

Table 1: Chemical Identifiers and Registry Numbers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 615-21-4 | [1][2][5][6][7][8][9] |

| EC Number | 210-416-6 | [5][6][8] |

| MDL Number | MFCD00041849 | [2][6][8] |

| PubChem Substance ID | 24883194 | [6][8] |

| Reaxys Registry Number | 5061 | |

| UNSPSC Code | 12352100 | [2][6] |

| FDA UNII | JS4DO3CU7W |[2] |

Table 2: Physicochemical and Spectral Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇N₃S | [1][2][5][6][7][8] |

| Molecular Weight | 165.22 g/mol | [1][2][5][6][7][8] |

| Physical Form | Solid, powder to crystal | [1][2][5][8] |

| Melting Point | 198-202 °C | [1][2][6][8] |

| Boiling Point (Predicted) | 325.8 - 352.4 °C | [1][2][5] |

| Density (Estimate) | 1.24 - 1.35 g/cm³ | [1][2][9] |

| pKa (Predicted) | 2.81 ± 0.20 | [1][2] |

| InChI Key | JYSUYJCLUODSLN-UHFFFAOYSA-N | [1][2][6][8] |

| SMILES String | NNc1nc2ccccc2s1 |[6][8] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several routes. The most common methods involve the nucleophilic substitution of a leaving group at the 2-position of the benzothiazole ring with hydrazine.

A widely cited method involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate. This protocol is noted for its efficiency and straightforward procedure.

Experimental Protocol:

-

A mixture of 2-mercaptobenzothiazole and an excess of 80% hydrazine hydrate is prepared in a suitable solvent, such as ethanol[3][10].

-

The reaction mixture is heated under reflux for a specified period[3].

-

The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, often in an ice bath, to facilitate the precipitation of the product[10].

-

The resulting solid is collected by filtration, washed with cold water and/or ethanol to remove impurities, and then purified by recrystallization from a suitable solvent like ethanol[10].

Caption: General workflow for the synthesis of this compound.

This compound is a valuable precursor for creating a library of derivatives. For instance, N'-substituted monohydrazides of dicarboxylic acids can be prepared by reacting it with anhydrides.

Experimental Protocol:

-

Dissolve this compound (e.g., 0.020 mol) in heated 96% ethanol (e.g., 150 cm³)[11].

-

Remove the heat source and add the corresponding dicarboxylic acid anhydride (0.020 mol) in small portions while stirring[11].

-

Crystallization of the product typically begins within 2-3 minutes[11].

-

After cooling the mixture to room temperature (approx. 20 °C), collect the product using a Büchner funnel[11].

-

Wash the collected solid under suction with water and then with ethanol to remove residual reactants[11].

Applications and Biological Activity

The unique chemical structure of this compound makes it a versatile intermediate in several fields.

-

Pharmaceutical Development : It is a key building block in the synthesis of novel therapeutic agents. Derivatives have shown significant potential as anticancer agents by targeting enzymes like lactate dehydrogenase (LDH) or exhibiting antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and pancreatic adenocarcinoma (Capan-1)[4][10][12].

-

Agricultural Chemicals : The compound is used to formulate agrochemicals, including effective fungicides and herbicides for crop protection[4].

-

Analytical Chemistry : It is employed in analytical methods, such as for the detection of heavy metals and in spectrophotometric analysis[4][13].

-

Material Science : this compound can be incorporated into polymers to enhance their thermal stability and mechanical properties[4].

The biological activity of its derivatives is a major focus of current research. Studies have demonstrated that modifications to the hydrazine group can lead to compounds with potent and selective biological effects, including antibacterial and anticancer properties[10][12].

Caption: Logical flow from this compound to its applications.

References

- 1. 615-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 615-21-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy CAS 615-21-4 this compound at Best Price, Supplier in Suzhou [clentchem.in]

- 6. This compound 97 615-21-4 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 2-肼基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound (615-21-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. researchgate.net [researchgate.net]

- 11. chemicalpapers.com [chemicalpapers.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

Methodological & Application

The Versatile Scaffold: 2-Hydrazinobenzothiazole in Modern Drug Discovery

Application Notes and Protocols for Researchers

The heterocyclic compound 2-hydrazinobenzothiazole has emerged as a privileged scaffold in medicinal chemistry, providing a versatile foundation for the development of novel therapeutic agents. Its unique chemical properties allow for the synthesis of a diverse library of derivatives with a wide spectrum of pharmacological activities. These derivatives have shown significant promise in the fields of oncology, infectious diseases, neurodegenerative disorders, and inflammation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in pharmaceutical drug development.

Application Notes